Methyl 4-hydroxydecanoate

Lipophilicity Partition coefficient Drug-likeness

Methyl 4-hydroxydecanoate (CAS 102036-22-6) is the methyl ester of 4-hydroxydecanoic acid, belonging to the medium-chain hydroxy fatty acid ester class with molecular formula C₁₁H₂₂O₃ and molecular weight 202.29 g/mol. The compound features a linear C10 hydrocarbon backbone with a secondary hydroxyl group at the 4-position and a terminal methyl ester moiety, yielding computed physicochemical properties including an XLogP3 of 2.7, a topological polar surface area of 46.5 Ų, one hydrogen bond donor, and three hydrogen bond acceptors.

Molecular Formula C11H22O3
Molecular Weight 202.29 g/mol
Cat. No. B15278702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-hydroxydecanoate
Molecular FormulaC11H22O3
Molecular Weight202.29 g/mol
Structural Identifiers
SMILESCCCCCCC(CCC(=O)OC)O
InChIInChI=1S/C11H22O3/c1-3-4-5-6-7-10(12)8-9-11(13)14-2/h10,12H,3-9H2,1-2H3
InChIKeyRFFUMWZSHOBFBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Hydroxydecanoate (CAS 102036-22-6): Chemical Identity and Procurement-Relevant Profile


Methyl 4-hydroxydecanoate (CAS 102036-22-6) is the methyl ester of 4-hydroxydecanoic acid, belonging to the medium-chain hydroxy fatty acid ester class with molecular formula C₁₁H₂₂O₃ and molecular weight 202.29 g/mol [1]. The compound features a linear C10 hydrocarbon backbone with a secondary hydroxyl group at the 4-position and a terminal methyl ester moiety, yielding computed physicochemical properties including an XLogP3 of 2.7, a topological polar surface area of 46.5 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. It is commercially supplied as a colorless to pale yellow liquid, typically at ≥95% purity, and is soluble in common organic solvents such as ethanol, ether, and chloroform with limited aqueous solubility [1].

Why Methyl 4-Hydroxydecanoate Cannot Be Indiscriminately Substituted with Positional Isomers or the Free Acid


Within the hydroxy fatty acid ester family, the position of the hydroxyl substituent along the carbon chain fundamentally alters physicochemical properties, metabolic fate, and synthetic utility. Methyl 4-hydroxydecanoate occupies a structurally unique niche: the hydroxyl group at C-4 enables spontaneous or enzyme-catalyzed lactonization to γ-decalactone—a high-value peach-aroma compound—whereas the 2-hydroxy, 3-hydroxy, and 10-hydroxy positional isomers cannot form the same γ-lactone ring [1]. Furthermore, the methyl ester form confers increased lipophilicity (XLogP3 ≈ 2.7) compared to the free acid 4-hydroxydecanoic acid (logP ≈ 2.2), directly affecting membrane permeability, extraction efficiency, and GC-MS volatility in analytical workflows [2]. Substituting methyl 4-hydroxydecanoate with a positional isomer or the free acid therefore alters reactivity, analytical behavior, and biological readout in ways that are not interchangeable for applications ranging from biotransformation studies to enzyme kinetics assays.

Quantitative Differentiation Evidence for Methyl 4-Hydroxydecanoate Versus Closest Analogs


Lipophilicity (XLogP3) of Methyl 4-Hydroxydecanoate Compared to the 3-Hydroxy Positional Isomer and the Free Acid

The computed XLogP3 of methyl 4-hydroxydecanoate is 2.7 [1], which is marginally lower than that of methyl 3-hydroxydecanoate (XLogP3 = 2.8) , yet substantially higher than the free acid 4-hydroxydecanoic acid (logP ≈ 2.2, ChemAxon-predicted) [2]. This ~0.5 logP unit increase upon methyl esterification translates to an approximately 3.2-fold higher theoretical partition into organic phases, directly impacting extraction recovery in lipidomics workflows and passive membrane permeability in cellular assays.

Lipophilicity Partition coefficient Drug-likeness

Boiling Point Differentiation Among C11 Hydroxy Methyl Ester Positional Isomers

Predicted boiling points at atmospheric pressure (760 mmHg) reveal systematic variation with hydroxyl position: methyl 4-hydroxydecanoate has a predicted boiling point of 289.6 ± 23.0 °C , compared to 294.7 ± 13.0 °C for methyl 3-hydroxydecanoate , 249 °C for methyl 2-hydroxydecanoate , and 276.8 °C for methyl 10-hydroxydecanoate . The 4-hydroxy isomer's intermediate boiling point (lower than 3-hydroxy, higher than 2-hydroxy and 10-hydroxy) reflects the balance between intramolecular hydrogen bonding propensity and molecular shape, which directly affects distillation-based purification strategies.

Physicochemical properties Distillation Purification

Unique Lactonization Competence: The 4-Hydroxy Position as the Exclusive Gateway to γ-Decalactone

The 4-hydroxy substitution pattern is structurally required for intramolecular cyclization to form the five-membered γ-lactone ring (γ-decalactone), a high-value flavor compound with a characteristic peach aroma [1]. Both 4-hydroxydecanoic acid and its methyl ester serve as direct precursors in this pathway; the methyl ester form can be hydrolyzed in situ by lipases or esterases to release the free acid, which then undergoes lactonization [2]. Positional isomers (2-hydroxy, 3-hydroxy, 10-hydroxy) lack the appropriate spacing between the hydroxyl and carboxyl groups to form the thermodynamically favored γ-lactone. In engineered E. coli systems expressing cytochrome P450 BM3 mutants, decanoic acid is hydroxylated specifically at the 4- or 5-position, leading to γ- and δ-decalactone respectively, with maximum γ-decalactone titres reaching 3.53 mg/L [3].

Biotransformation Flavor biotechnology Lactonization

Antimicrobial Activity: Comparative Context of Methyl Ester Versus Free Acid Forms

The free acid 4-hydroxydecanoic acid demonstrated antifungal activity against Aspergillus niger (15 mm ± 0.70 zone of inhibition) and Aspergillus flavus (12 mm ± 0.50 zone of inhibition) at 10 µg per well in agar diffusion assays [1]. However, class-level evidence indicates that methyl esterification of hydroxylated fatty acids generally reduces or abolishes direct antimicrobial activity compared to the corresponding free acid, likely due to the requirement of a free carboxyl group for membrane-disrupting activity [2]. This establishes a functional distinction: methyl 4-hydroxydecanoate is less suited as a direct antimicrobial agent but is advantageous as a protected, more lipophilic prodrug or synthetic intermediate that can be hydrolyzed in situ to release the active free acid.

Antimicrobial Antifungal Structure-activity relationship

Optimal Application Scenarios for Methyl 4-Hydroxydecanoate Based on Quantitative Differentiation Evidence


Biotransformation Feedstock for γ-Decalactone Production in Yeast-Based Flavor Biotechnology

Methyl 4-hydroxydecanoate is the methyl ester of the obligate intermediate in the β-oxidation pathway from ricinoleic acid to γ-decalactone. As demonstrated by Feron et al. (1996) in Sporidiobolus spp. and Endrizzi & Belin (1995) in Candida spp., 4-hydroxydecanoic acid is the immediate precursor that undergoes pH-dependent or enzyme-mediated lactonization to γ-decalactone [1]. The methyl ester form offers a more lipophilic (XLogP3 = 2.7 vs. logP = 2.2 for the free acid) and potentially more membrane-permeable substrate for whole-cell biotransformation systems, where intracellular esterases hydrolyze the methyl ester to release the active 4-hydroxydecanoic acid for subsequent lactonization. No other positional isomer (2-hydroxy, 3-hydroxy, or 10-hydroxy) can serve this function [1].

Lipase and Esterase Substrate for Enzyme Kinetics and Specificity Profiling

The predictable hydrolysis rate of methyl 4-hydroxydecanoate by lipases and esterases makes it a useful substrate for enzyme characterization studies [1]. The 4-hydroxy substituent provides a hydrogen-bonding handle that can be exploited to probe enzyme active-site topology, differentiating recognition from the 2-hydroxy, 3-hydroxy, and 10-hydroxy positional isomers. The intermediate chain length (C10) and the internal hydroxyl position place this substrate at the boundary between esterase preference (short-chain, C10), enabling comparative specificity profiling across the esterase-lipase continuum [1].

Protected Synthetic Intermediate in Medicinal Chemistry and Natural Product Derivatization

The methyl ester form serves as a carboxyl-protected derivative of 4-hydroxydecanoic acid, offering enhanced organic solubility and GC-MS compatibility compared to the free acid [1]. In synthetic sequences requiring selective manipulation of the 4-hydroxyl group (oxidation, acylation, sulfonation) without interference from a free carboxylic acid, methyl 4-hydroxydecanoate is the appropriate starting material. The ~0.5 logP increase over the free acid translates to improved extraction efficiency from aqueous reaction mixtures, while the boiling point of approximately 289.6 °C permits distillative purification when needed .

Lipidomics and Metabolomics Reference Standard for Hydroxy Fatty Acid Methyl Ester Profiling

As a defined hydroxy fatty acid methyl ester with a characteristic GC-MS retention index, methyl 4-hydroxydecanoate can serve as an authentic reference standard for the identification and quantification of hydroxylated fatty acid methyl esters in complex biological matrices [1]. The compound's XLogP3 of 2.7 and computed vapor pressure of 0.0 ± 0.7 mmHg at 25 °C inform optimal GC column selection and temperature programming for separation from co-eluting positional isomers such as methyl 3-hydroxydecanoate (XLogP3 = 2.8, BP = 294.7 °C) [REFS-1, REFS-2].

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